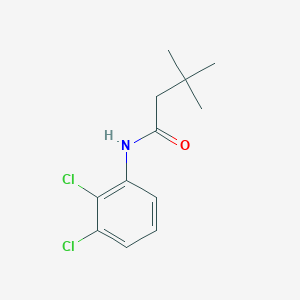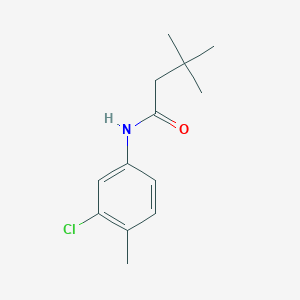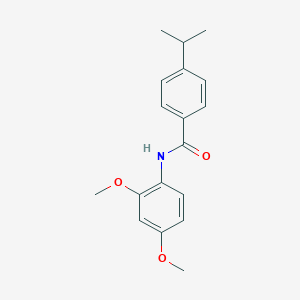
1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridinium, also known as DMDO-Pyridinium, is a powerful oxidizing agent used in organic synthesis. It is a stable and easy-to-handle reagent that has found broad applications in various chemical transformations.
Mécanisme D'action
1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridiniumium acts as an oxidizing agent by accepting electrons from the substrate. The oxidation reaction proceeds via a radical cation intermediate, which is formed by the transfer of an electron from the substrate to 1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridiniumium. The radical cation intermediate then reacts with a nucleophile, such as water or alcohol, to give the oxidized product.
Biochemical and Physiological Effects:
1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridiniumium has no known biochemical or physiological effects. It is a stable and non-toxic reagent that can be safely handled in the laboratory.
Avantages Et Limitations Des Expériences En Laboratoire
1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridiniumium has several advantages over other oxidizing agents. It is a stable and easy-to-handle reagent that can be synthesized in high purity. 1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridiniumium is also a powerful oxidizing agent that can be used in a wide range of chemical transformations. However, 1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridiniumium has some limitations. It is a relatively expensive reagent and requires special handling and storage conditions.
Orientations Futures
1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridiniumium has great potential for future research. One future direction is the development of new synthetic methods using 1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridiniumium as an oxidizing agent. Another direction is the application of 1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridiniumium in the synthesis of new pharmaceuticals and natural products. 1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridiniumium can also be used in the development of new materials, such as graphene oxide and carbon nanotubes. Finally, further research can be done to optimize the synthesis and handling of 1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridiniumium to reduce its cost and increase its efficiency.
Méthodes De Synthèse
1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridiniumium can be synthesized by reacting pyridine with 2-methyl-1,3-dioxolane in the presence of methyltrioxorhenium(VII) and oxygen. The reaction proceeds via the formation of a pyridinium salt intermediate, which is then oxidized by the methyltrioxorhenium(VII) to give 1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridiniumium. This method is efficient and yields high purity 1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridiniumium.
Applications De Recherche Scientifique
1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridiniumium has been extensively used as a powerful oxidizing agent in organic synthesis. It is used in the synthesis of various organic compounds, including heterocyclic compounds, natural products, and pharmaceuticals. 1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridiniumium has also been used in the synthesis of graphene oxide and carbon nanotubes. In addition, 1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridiniumium has been used in the oxidation of alcohols, aldehydes, and ketones, as well as in the epoxidation of alkenes.
Propriétés
Nom du produit |
1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridinium |
|---|---|
Formule moléculaire |
C10H14NO2+ |
Poids moléculaire |
180.22 g/mol |
Nom IUPAC |
1-methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridin-1-ium |
InChI |
InChI=1S/C10H14NO2/c1-10(12-7-8-13-10)9-3-5-11(2)6-4-9/h3-6H,7-8H2,1-2H3/q+1 |
Clé InChI |
YXNGEXMKUJBFDR-UHFFFAOYSA-N |
SMILES |
CC1(OCCO1)C2=CC=[N+](C=C2)C |
SMILES canonique |
CC1(OCCO1)C2=CC=[N+](C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[(4-Chloro-2-methylphenoxy)acetyl]-2-methylpiperidine](/img/structure/B253261.png)

![3-(1-Adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamine](/img/structure/B253280.png)
![3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine](/img/structure/B253298.png)


![3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide](/img/structure/B253324.png)
